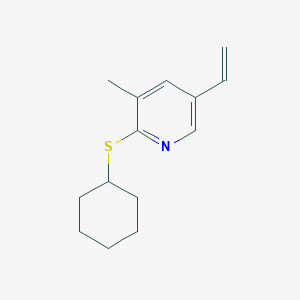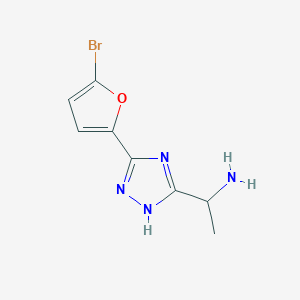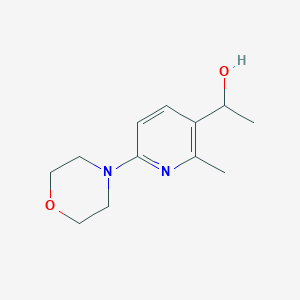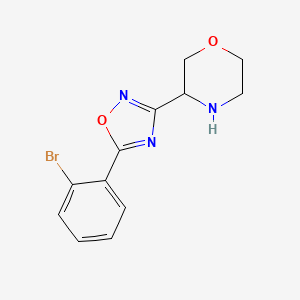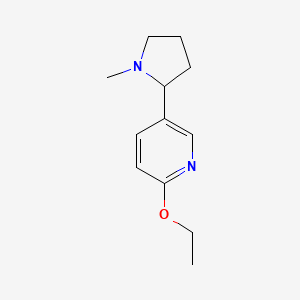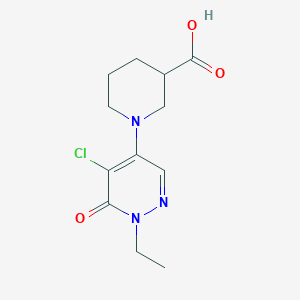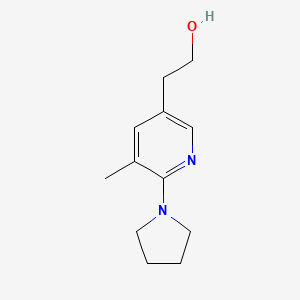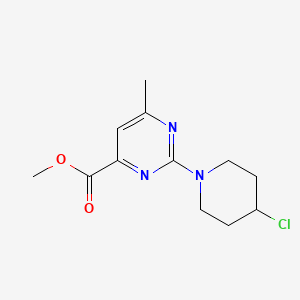
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate typically involves the reaction of 4-chloropiperidine with a pyrimidine derivative under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The methods often include hydrogenation, cyclization, and cycloaddition reactions, which are common in the synthesis of piperidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine(III).
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Common Reagents and Conditions
Common reagents used in these reactions include gold(I) complexes, iodine(III) oxidizing agents, and hydrogenation catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted piperidines and pyrimidines, which can be further utilized in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine moiety allows it to form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- Piperidinones
- Spiropiperidines
- Condensed piperidines
Uniqueness
Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This combination allows it to exhibit distinct chemical and biological properties compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C12H16ClN3O2 |
|---|---|
Molekulargewicht |
269.73 g/mol |
IUPAC-Name |
methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H16ClN3O2/c1-8-7-10(11(17)18-2)15-12(14-8)16-5-3-9(13)4-6-16/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
FOXFLRLVWZTSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11803037.png)

